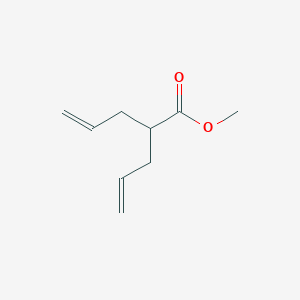

Methyl 2-prop-2-enylpent-4-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-prop-2-enylpent-4-enoate is a chemical compound that belongs to the family of esters. It is commonly used in various fields, including medical, environmental, and industrial research . This compound is known for its unique structure and properties, which make it valuable in different scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-prop-2-enylpent-4-enoate can be synthesized through several methods. One common method involves the addition of acetic acid to acetylene in the presence of zinc acetate as a catalyst at temperatures ranging from 170-250°C . Another method involves the direct oxidation of ethylene with acetic acid and oxygen, using palladium chloride and copper chloride as catalysts under heated and pressurized conditions .

Industrial Production Methods: In industrial settings, this compound is produced through bulk polymerization from vinyl acetate using benzoyl peroxide as an initiator . Alternatively, it can be synthesized using polyvinyl alcohol as a dispersant in a solvent at a specific temperature .

化学反応の分析

Types of Reactions: Methyl 2-prop-2-enylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and strong bases such as sodium hydride and sodium amide . The reaction conditions often involve mild temperatures and functional group-tolerant environments .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the products are typically biaryl compounds .

科学的研究の応用

Methyl 2-prop-2-enylpent-4-enoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential therapeutic applications . In industry, it is used in the production of polymers, coatings, and adhesives .

作用機序

The mechanism of action of methyl 2-prop-2-enylpent-4-enoate involves its hydrolysis to form acrylic acid, which is a detoxification mechanism . This compound interacts with various molecular targets and pathways, including alpha-adrenergic receptors and the aromatic L-amino acid decarboxylase enzyme .

類似化合物との比較

Methyl 2-prop-2-enylpent-4-enoate can be compared with other similar compounds such as methyl acrylate and ethyl acrylate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique due to its specific ester structure and its versatility in various scientific and industrial applications .

List of Similar Compounds:- Methyl acrylate

- Ethyl acrylate

- Vinyl acetate

- Polyvinyl acetate

生物活性

Methyl 2-prop-2-enylpent-4-enoate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of esters and is characterized by its unique aliphatic structure. The presence of double bonds in its structure contributes to its biological reactivity. The compound can be represented structurally as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell walls, leading to cell lysis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The cytotoxicity was measured using the MTT assay, which evaluates cell viability based on mitochondrial activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis |

| A549 | 25 | Inhibition of cell proliferation |

The induction of apoptosis was associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating a potential pathway for therapeutic intervention in cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The unsaturated bonds in the ester may interact with lipid membranes, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to damage and apoptosis through ROS pathways.

- Signal Transduction Pathways : Studies suggest that this compound may affect key signaling pathways such as MAPK and NF-kB, which are crucial for regulating cell survival and proliferation.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound in a clinical setting. The results indicated a robust antibacterial effect against multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent.

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on various cancer cells. The study revealed that treatment with this compound significantly reduced cell viability in a dose-dependent manner, suggesting its utility in cancer therapy.

特性

IUPAC Name |

methyl 2-prop-2-enylpent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNQQNHWMYXXSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。